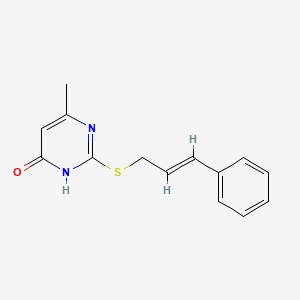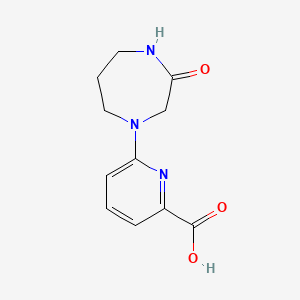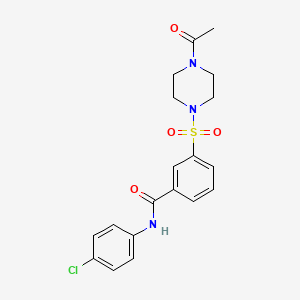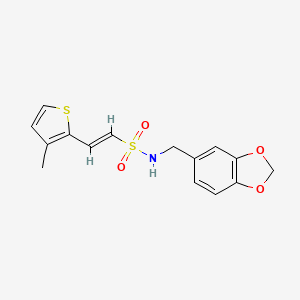![molecular formula C21H18N4O B2996583 N-([3,3'-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide CAS No. 2185590-78-5](/img/structure/B2996583.png)
N-([3,3'-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-([3,3’-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide” is a complex organic compound containing a bipyridine moiety and an indole moiety. Bipyridines are often used as ligands in coordination chemistry, and indoles are common structures in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the bipyridine and indole moieties. These rings could potentially participate in π-stacking interactions, which could influence the compound’s properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, indoles and bipyridines are known to participate in a variety of chemical reactions. For example, indoles can undergo electrophilic substitution reactions at the C3 position .Scientific Research Applications
Antiallergic Properties and Chemical Synthesis
Research into similar compounds, such as N-(pyridin-4-yl)-(indol-3-yl)acetamides, has shown promise in the search for novel antiallergic compounds. A series of these compounds were synthesized and tested for their antiallergic potency. One compound in this series exhibited significant potency in inhibiting histamine release, demonstrating 406-fold more potency than astemizole in certain assays. This research not only highlights the potential therapeutic applications of these compounds but also illustrates the intricate process of chemical synthesis and modification to enhance biological activity (Menciu et al., 1999).
Corrosion Inhibition
In the field of materials science, derivatives of N-(pyridin-2-yl) acetamide have been synthesized and shown to act as effective corrosion inhibitors. These compounds, synthesized through amidation reactions, displayed promising inhibition efficiencies in both acidic and mineral oil media, showcasing their potential as protective agents for metals against corrosion (Yıldırım & Çetin, 2008).
Molecular Docking and Drug Design
Compounds structurally related to N-([3,3'-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide have been explored for their potential in drug design, particularly in the context of anti-inflammatory and anticancer agents. Studies involving the design, synthesis, and molecular docking of such compounds indicate their potential efficacy in targeting specific biological pathways. For instance, indole acetamide derivatives have been synthesized and shown to possess significant anti-inflammatory properties through in silico modeling studies targeting specific enzyme domains (Al-Ostoot et al., 2020).
Photophysical Properties for Sensing Applications
In another study, the synthesis and characterization of coordination polymers derivatized with polypyridylruthenium units, linked via amide bonds, were investigated for their photophysical properties. These materials demonstrated potential applications in sensing due to their fluorescent properties, highlighting the versatility of acetamide derivatives in materials science (Friesen et al., 1998).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various cellular targets, including enzymes and receptors
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function . The bipyridinyl group may also contribute to the compound’s interaction with its targets, potentially enhancing binding affinity or selectivity .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biochemical pathways, including those related to cell signaling, metabolism, and gene expression . The compound’s effects on these pathways could lead to downstream effects on cellular function and behavior.
Result of Action
Based on the known activities of similar compounds, it may have effects such as altering enzyme activity, modulating signal transduction pathways, or affecting gene expression . These effects could potentially lead to changes in cell behavior or function.
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c26-21(9-18-14-24-20-6-2-1-5-19(18)20)25-11-15-8-17(13-23-10-15)16-4-3-7-22-12-16/h1-8,10,12-14,24H,9,11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGDIIPDWRIYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([3,3'-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimid ine-6-carbonitrile](/img/structure/B2996501.png)
![2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2996502.png)
![4-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2996504.png)
![N-(3,4-dimethylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2996505.png)
![(2E)-3-[4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B2996507.png)
![5-Chloro-6-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2996509.png)






![(Z)-2-(4-chlorophenoxy)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2996518.png)
![5-Chloro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2996523.png)